molecular formula C22H26N2O5S B3298126 (3-Methoxyphenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone CAS No. 896378-91-9

(3-Methoxyphenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone

Cat. No. B3298126
CAS RN: 896378-91-9
M. Wt: 430.5 g/mol
InChI Key: SVMDQWAEWMAWDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Methoxyphenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone, also known as MTSDM, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. MTSDM is a spirocyclic ketone that contains an oxa-diazaspiro moiety, which makes it a unique compound with diverse properties.

Mechanism of Action

The mechanism of action of (3-Methoxyphenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone is not fully understood, but it is believed to act through the inhibition of specific enzymes and receptors. In cancer research, (3-Methoxyphenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone has been shown to inhibit the activity of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), which are involved in tumor angiogenesis. In inflammation studies, (3-Methoxyphenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the NF-κB signaling pathway. In neurological disorders, (3-Methoxyphenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone has been shown to protect neurons from oxidative stress and apoptosis.
Biochemical and Physiological Effects
(3-Methoxyphenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone has been shown to have diverse biochemical and physiological effects, depending on the field of research. In cancer research, (3-Methoxyphenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone has been shown to inhibit tumor growth and angiogenesis by reducing the activity of VEGFR and PDGFR. In inflammation studies, (3-Methoxyphenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone has been shown to reduce the production of pro-inflammatory cytokines, which can alleviate inflammation. In neurological disorders, (3-Methoxyphenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone has been shown to have neuroprotective effects and can improve cognitive function by protecting neurons from oxidative stress and apoptosis.

Advantages and Limitations for Lab Experiments

(3-Methoxyphenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone has several advantages for lab experiments, such as its high yield of synthesis, ease of purification, and diverse properties. However, (3-Methoxyphenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone also has some limitations, such as its limited solubility in water, which can affect its bioavailability and pharmacokinetics. Additionally, (3-Methoxyphenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone has not been extensively studied in vivo, which limits its potential therapeutic applications.

Future Directions

For (3-Methoxyphenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone research include in vivo studies to determine its pharmacokinetics and toxicity, as well as studies to optimize its chemical structure for improved bioavailability and efficacy. Additionally, (3-Methoxyphenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone can be further explored for its potential applications in other fields of research, such as cardiovascular diseases and metabolic disorders.
In conclusion, (3-Methoxyphenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone is a novel compound with diverse properties that has gained attention in the scientific community for its potential therapeutic applications. (3-Methoxyphenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone has been studied for its potential applications in cancer, inflammation, and neurological disorders, and has shown promising results in vitro. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications, but (3-Methoxyphenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone has the potential to be a valuable compound in various fields of research.

Scientific Research Applications

(3-Methoxyphenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone has been studied for its potential therapeutic applications in various fields of research, such as cancer, inflammation, and neurological disorders. In cancer research, (3-Methoxyphenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone has shown promising results as an inhibitor of tumor growth and angiogenesis. Inflammation studies have shown that (3-Methoxyphenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone can reduce the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases. In neurological disorders, (3-Methoxyphenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone has been shown to have neuroprotective effects and can improve cognitive function.

properties

IUPAC Name

(3-methoxyphenyl)-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S/c1-17-6-8-20(9-7-17)30(26,27)24-14-15-29-22(24)10-12-23(13-11-22)21(25)18-4-3-5-19(16-18)28-2/h3-9,16H,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMDQWAEWMAWDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methoxyphenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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